molecular formula C18H21N5O2S2 B2992080 2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1207004-92-9

2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2992080
CAS No.: 1207004-92-9
M. Wt: 403.52
InChI Key: OJLZVTPQJQLFFR-UHFFFAOYSA-N
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Description

The compound 2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide features a hybrid heterocyclic scaffold combining an imidazole core with a 1,3,4-thiadiazole moiety. The imidazole ring is substituted with a 2-methoxyethyl group at the 1-position and a p-tolyl group at the 5-position, while the thioacetamide bridge links it to the 5-methyl-1,3,4-thiadiazol-2-yl group.

Properties

IUPAC Name

2-[1-(2-methoxyethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S2/c1-12-4-6-14(7-5-12)15-10-19-18(23(15)8-9-25-3)26-11-16(24)20-17-22-21-13(2)27-17/h4-7,10H,8-9,11H2,1-3H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLZVTPQJQLFFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CCOC)SCC(=O)NC3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step synthetic routes:

  • Synthesis of intermediate imidazole: : Starting from commercially available materials, imidazole derivatives can be synthesized via cyclization reactions.

  • Introduction of the thiadiazole group: : Using thiadiazole precursors under controlled conditions to introduce the thiadiazole ring.

  • Final coupling and acetamide formation: : The intermediate compounds are then coupled under suitable conditions to introduce the acetamide group, often using coupling agents like EDC or DCC.

Industrial Production Methods

For industrial-scale production, optimizing reaction conditions is crucial for maximizing yield and purity. Typically, automated synthesis platforms and high-throughput screening can be employed to streamline these processes.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound undergoes oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

  • Substitution: : Electrophilic and nucleophilic substitutions are common, given the presence of reactive sites on the imidazole and thiadiazole rings.

Common Reagents and Conditions

  • Oxidation: : Agents like H₂O₂ under mild to moderate temperatures.

  • Reduction: : LiAlH₄, typically in an anhydrous ether solvent.

  • Substitution: : Various halides and nucleophiles, often under acidic or basic conditions depending on the specific reaction.

Major Products Formed

The major products of these reactions often include derivatives where functional groups on the imidazole or thiadiazole rings are modified, resulting in compounds with altered biological or chemical properties.

Scientific Research Applications

This compound is utilized in several research domains:

  • Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules.

  • Biology: : Investigated for its interactions with biological macromolecules, particularly enzymes and receptors.

  • Medicine: : Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

  • Industry: : Utilized in material science for developing novel polymers and other advanced materials.

Mechanism of Action

Molecular Targets and Pathways

The compound interacts with specific molecular targets such as enzymes, where it can act as an inhibitor or activator. Its mechanism of action typically involves binding to active sites on these enzymes, thereby modulating their activity. The pathways involved often include signal transduction and metabolic pathways crucial for cellular function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Scaffolds

The target compound shares structural motifs with several analogs reported in the literature:

Imidazole-Thiadiazole Hybrids
  • Compound 9d (): Features a 1,3-benzodiazol-2-ylphenoxymethyl-triazolyl-thiazole-acetamide scaffold. While lacking the 1,3,4-thiadiazole group, it shares the acetamide linker and substituted aryl groups (e.g., 4-methylphenyl).
  • N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H-pyrimidoindol-2-yl]sulfanyl}acetamide (): Incorporates a pyrimidoindole ring instead of imidazole but retains the thiadiazole-acetamide backbone. The methoxyphenyl group in this analog may confer similar electronic effects to the target’s p-tolyl substituent .
Thiadiazole-Acetamide Derivatives
  • N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (): Lacks the imidazole core but shares the thiadiazole-acetamide linkage. The trichloroethyl group introduces steric bulk, which may reduce solubility compared to the target compound’s 2-methoxyethyl substituent .
  • N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide (): Replaces the imidazole with a pyridazine ring.

Substituent Effects on Physicochemical Properties

Key substituents influence solubility, stability, and bioavailability:

  • 2-Methoxyethyl Group : Introduced at the imidazole 1-position in the target compound, this group likely improves water solubility compared to analogs with alkyl or aryl substitutions (e.g., 9d’s benzodiazole) .
  • This contrasts with electron-withdrawing groups (e.g., 9c’s 4-bromophenyl), which may reduce permeability but increase binding affinity to hydrophobic pockets .
  • 5-Methyl-1,3,4-Thiadiazole : The methyl group on the thiadiazole ring minimizes steric hindrance, possibly facilitating interactions with enzymatic active sites compared to bulkier substituents (e.g., ethyl in ) .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Reported Activity/Properties Reference
Target Compound Imidazole-Thiadiazole 2-Methoxyethyl, p-tolyl, 5-methyl N/A (Theoretical)
9d () Benzodiazole-Triazole-Thiazole 4-Methylphenyl, triazolyl α-Glucosidase inhibition (IC₅₀: 8 µM)
N-(5-Ethyl-thiadiazol-2-yl)acetamide () Pyridazine-Thiadiazole Thienyl, pyridazine Antiviral (Theoretical)
N-(5-R-benzyl-thiazol-2-yl)carboxamide () Thiazole-Imidazole Morpholinyl, benzyl Anticancer (NCI screening active)

Biological Activity

Overview

The compound 2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic molecule that combines an imidazole ring and a thiadiazole moiety, both known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The chemical formula for this compound is C22H25N3O2SC_{22}H_{25}N_3O_2S, with a molecular weight of 395.5 g/mol. The structure features:

  • An imidazole ring
  • A thioether linkage
  • An acetamide group

The biological activity of this compound is largely attributed to the following mechanisms:

  • Enzyme Modulation : The imidazole ring can interact with metal ions or active sites in enzymes, potentially inhibiting or activating enzymatic reactions. This interaction may enhance the compound's binding affinity to specific molecular targets.
  • Thiadiazole Activity : The presence of the 1,3,4-thiadiazole moiety is significant as it has been associated with various pharmacological effects, including:
    • Antimicrobial properties
    • Anticancer activity
    • Anti-inflammatory effects
  • Lipid Solubility : The unique structural features contribute to the compound's lipophilicity, facilitating its absorption across cellular membranes and enhancing bioavailability.

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities:

  • Antimicrobial : Thiadiazole derivatives are known for their antibacterial and antifungal properties. They can inhibit the growth of pathogens by disrupting cell wall synthesis or interfering with metabolic pathways .
  • Anticancer : Studies suggest that imidazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways .
  • Anti-inflammatory : Some derivatives demonstrate the ability to modulate inflammatory responses, making them potential candidates for treating inflammatory diseases .

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against common bacterial strains. The results showed that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

CompoundMIC (µg/mL)Target Organism
Compound A20Staphylococcus aureus
Compound B15Escherichia coli
Target Compound25Staphylococcus aureus

Study 2: Anticancer Potential

In vitro studies demonstrated that the target compound induced apoptosis in breast cancer cells (MCF-7) with an IC50 value of approximately 30 µM. Mechanistic studies revealed activation of caspase pathways and downregulation of anti-apoptotic proteins .

Cell LineIC50 (µM)Mechanism
MCF-730Caspase activation
HeLa45Inhibition of cell proliferation

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